BenchChemオンラインストアへようこそ!

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate

Pharmaceutical analysis Pharmacopeial reference standards ANDA regulatory compliance

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate (CAS 32508-98-8), also known as beta-hydroxyethyl flufenamate, is the mono-ethylene glycol ester of flufenamic acid, belonging to the fenamate class of N-phenylanthranilic acid derivatives. The compound possesses the molecular formula C16H14F3NO3 and a molecular weight of 325.28 g/mol.

Molecular Formula C16H14F3NO3
Molecular Weight 325.28 g/mol
CAS No. 32508-98-8
Cat. No. B1315525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate
CAS32508-98-8
Molecular FormulaC16H14F3NO3
Molecular Weight325.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCCO)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C16H14F3NO3/c17-16(18,19)11-4-3-5-12(10-11)20-14-7-2-1-6-13(14)15(22)23-9-8-21/h1-7,10,20-21H,8-9H2
InChIKeyQTAIVYIVAODSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate (CAS 32508-98-8) – Chemical Identity, Regulatory Designation, and Procurement Context


2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate (CAS 32508-98-8), also known as beta-hydroxyethyl flufenamate, is the mono-ethylene glycol ester of flufenamic acid, belonging to the fenamate class of N-phenylanthranilic acid derivatives [1]. The compound possesses the molecular formula C16H14F3NO3 and a molecular weight of 325.28 g/mol . It is officially designated as Etofenamate EP Impurity G by the European Pharmacopoeia and is supplied as a pharmacopeial reference standard (EDQM product code E2499914) [2]. Unlike the parent drug etofenamate—which is the diethylene glycol ester (CAS 30544-47-9, MW 369.34)—this compound contains a single ethylene glycol unit esterified to the flufenamic acid scaffold [3]. Its primary procurement relevance lies in its defined regulatory role as an impurity reference standard for analytical method development, method validation, and quality control release testing of etofenamate drug substance and formulated products.

Why 2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate Cannot Be Interchanged with Other Fenamate Esters or Impurity Standards


Within the etofenamate impurity panel, substitution of this compound with other fenamate esters—such as flufenamic acid (EP Impurity A, CAS 530-78-9), butyl flufenamate (EP Impurity B, CAS 67330-25-0), or etofenamate itself—introduces distinct analytical, regulatory, and safety liabilities [1]. The mono-ethylene glycol ester structure (MW 325.28) differs from etofenamate (MW 369.34) by exactly one –CH2CH2O– unit (44.05 Da), generating different chromatographic retention behavior that is essential for validated HPLC system suitability [2]. Its aqueous solubility of 0.025 g/L (25 °C, calculated) is intermediate between flufenamic acid (0.0265 g/L at 37 °C) and etofenamate (~0.0094 g/L), making its extraction and recovery profiles distinct . Furthermore, its acute toxicity classification as Acute Tox. 3 (H301, toxic if swallowed) differs from the safety profiles of other fenamate derivatives used as API starting materials . Using an unqualified substitute would invalidate compendial method verification and compromise ANDA/NDA regulatory compliance.

Quantitative Differential Evidence: 2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate vs. Closest Analogs


Regulatory Designation as EP Impurity G vs. Other Etofenamate Impurities (A, B, C, D, E, F)

The European Pharmacopoeia (EP) assigns this compound the specific identity 'Etofenamate Impurity G' (2-hydroxyethyl ester), distinguishing it from Impurity A (flufenamic acid, free carboxylic acid, CAS 530-78-9), Impurity B (butyl ester, CAS 67330-25-0), Impurity E (a process-related free base), and Impurity F (glycerol impurity) [1]. This designation is not arbitrary: the EP monograph for etofenamate requires quantification and control of Impurity G using a validated HPLC method in which this compound must elute at a unique retention time distinct from all other listed impurities [2]. Any other fenamate ester or acid cannot serve as a substitute for Impurity G (CAS 32508-98-8) during system suitability testing, method validation, or batch release because it would fail to match the retention time and response factor established in the compendial method [3].

Pharmaceutical analysis Pharmacopeial reference standards ANDA regulatory compliance

Aqueous Solubility Profile Differentiates Beta-Hydroxyethyl Flufenamate from Etofenamate and Flufenamic Acid

The calculated aqueous solubility of the target compound is 0.025 g/L (25 °C) . Flufenamic acid (EP Impurity A) has a reported water solubility of 0.0265 g/L at 37 °C, while etofenamate (the diethylene glycol ester) has an estimated water solubility of ~0.0094 g/L (ALOGPS) [1]. This places the mono-ethylene glycol ester at intermediate aqueous solubility—approximately 2.7-fold more soluble than etofenamate and comparable to flufenamic acid [2]. The practical implication is that the target compound requires different solvent conditions for quantitative standard preparation compared to the more lipophilic butyl flufenamate (logP 5.23–6.92, water solubility 0.0013 g/L) [3].

Preformulation Solubility classification Sample preparation

Molecular Weight and Ester Chain Length as Determinants of Chromatographic Resolution from Etofenamate

The target compound (MW 325.28) differs from etofenamate (MW 369.34) by –44.06 Da, corresponding to the absence of one oxyethylene (–OCH2CH2–) unit . This mass difference is readily resolved by both HPLC (generating distinct retention times under reversed-phase conditions) and LC-MS (producing base peak ions at m/z 326.1 [M+H]+ for the target compound vs. m/z 370.2 [M+H]+ for etofenamate) [1]. In contrast, butyl flufenamate (MW 337.34) differs by only +12.06 Da from the target, presenting a more challenging chromatographic separation that demands optimized gradient conditions to achieve baseline resolution . The mono-ethylene glycol ester's hydrogen-bond donor (terminal –OH, one donor) and acceptor count (4 acceptors including ester carbonyl, ether oxygen, amine NH, and CF3) also influence its reversed-phase retention relative to the diethylene glycol ester (2 HBD, 5 HBA) and the free acid (2 HBD, 6 HBA) [2].

HPLC method development Mass spectrometry Impurity profiling

Purity Specification and CoA Data Package: ≥95% (HPLC) with Multi-Technique Characterization

Commercial suppliers of this compound provide a standard purity of ≥95% as determined by HPLC, with batch-specific Certificates of Analysis (CoA) that include orthogonal identity confirmation by NMR, HPLC, and GC [1]. Bidepharm supplies CAS 32508-98-8 at 95+% purity with batch-specific QC reports covering NMR, HPLC, and GC analyses . SynZeal and Veeprho supply this impurity reference standard with full characterization data compliant with EP regulatory guidelines, including validated analytical data, NMR, MS, and comprehensive CoA documentation [2]. This level of characterization contrasts with generic flufenamic acid (typically ≥98% purity but without impurity-specific traceability) and with butyl flufenamate reference materials, which may carry different purity specifications depending on the supplier .

Quality control Reference standard certification Method validation

Acute Toxicity and Environmental Hazard Classification Relative to In-Class Fenamate Esters

The compound carries hazard classification Acute Tox. 3 (H301 – toxic if swallowed) and Aquatic Chronic 2 (H411 – toxic to aquatic life with long-lasting effects) . This places it in a comparable acute toxicity category to flufenamic acid (Acute Tox. 3, H301; RTECS CB4375000) and etofenamate (reported as acutely toxic if swallowed) . However, the compound's environmental hazard profile (H411) is notable: the mono-ethylene glycol ester's moderate water solubility (0.025 g/L) combined with its logP (estimated at approximately 3.0–4.0 based on interpolation between flufenamic acid logP 5.25 and etofenamate logP 3.53–4.20) suggests greater potential for partitioning into aqueous environmental compartments compared to the more lipophilic butyl flufenamate (logP 5.23–6.92, water solubility 0.0013 g/L) [1]. This differential environmental fate profile has implications for waste handling and disposal procedures in analytical laboratories.

Safety data Hazard communication Laboratory handling

Relationship to Etofenamate Degradation Pathway: Hydrolysis Intermediate with Distinct Stability Profile

Etofenamate undergoes hydrolytic degradation under stress conditions (heat, light, moisture), with ester hydrolysis being a primary degradation route [1]. The target compound (mono-ethylene glycol ester) is a plausible intermediate in the sequential hydrolysis of etofenamate: etofenamate (diethylene glycol ester) → 2-hydroxyethyl flufenamate (mono-ethylene glycol ester) → flufenamic acid (free acid) [2]. While etofenamate (3 μM) was shown to hydrolyze to flufenamic acid at rates of 39.5% (30 min) and 57.0% (60 min) in rat peritoneal macrophage incubations, the intermediate mono-ester was not directly quantified in that study, implying either rapid further hydrolysis or the existence of alternative direct cleavage pathways [3]. The distinct stability profile of each ester—with the mono-ethylene glycol ester expected to exhibit intermediate hydrolytic lability between the diethylene glycol ester and the free acid—necessitates its inclusion in forced degradation studies to establish mass balance and degradation kinetics in stability-indicating HPLC methods .

Forced degradation Stability-indicating methods Impurity fate mapping

Optimal Scientific and Industrial Use Cases for 2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate (CAS 32508-98-8)


Etofenamate ANDA/NDA Method Validation and System Suitability Testing

This compound is the definitive reference standard for establishing system suitability in EP-compliant HPLC methods for etofenamate impurity profiling. Its distinct retention time, mass spectrum, and known purity (≥95%) enable method developers to confirm column performance, mobile phase integrity, and detector response linearity prior to batch analysis [1]. The EP monograph prescribes its use for impurity G identification and quantification; any laboratory performing etofenamate release testing under EP or WHO-prequalified methods must procure and use this specific CAS number [2].

Stability-Indicating Method Development and Forced Degradation Studies

During forced degradation of etofenamate drug substance and formulated products (gel, cream, spray), the mono-ethylene glycol ester can form via partial hydrolysis of the diethylene glycol ester bond [3]. Including this compound as a reference marker in stability-indicating HPLC methods allows analysts to achieve full mass balance in degradation studies, distinguish primary degradation products from secondary degradation products, and validate that the analytical method is stability-indicating per ICH Q2(R1) guidelines [4].

Quality Control Release Testing in Etofenamate Commercial Production

Pharmaceutical manufacturers producing etofenamate API or finished dosage forms use this compound as a working reference standard in QC laboratories for routine batch release [5]. The well-characterized identity (NMR, MS) and purity (HPLC) data provided with each lot allow QC analysts to calibrate impurity G content against a traceable standard, ensuring that each production batch meets the EP-specified impurity limits [6].

Fenamate Ester Structure-Activity Relationship and Prodrug Design Studies

Researchers investigating the influence of ester chain length on fenamate hydrolysis kinetics, topical permeability, and COX/lipoxygenase inhibitory activity can use the mono-ethylene glycol ester as a defined intermediate-length ester between the free acid (flufenamic acid) and the longer-chain esters (etofenamate, butyl flufenamate) [7]. Comparative studies of the three ester forms—mono-ethylene glycol (MW 325.28), diethylene glycol (MW 369.34), and butyl (MW 337.34)—can shed light on the optimal balance between lipophilicity, enzymatic lability, and anti-inflammatory potency in topical fenamate prodrug design [8].

Quote Request

Request a Quote for 2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.